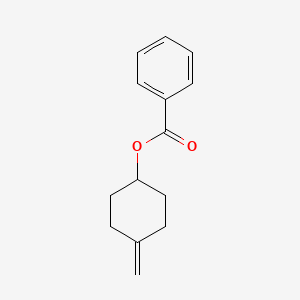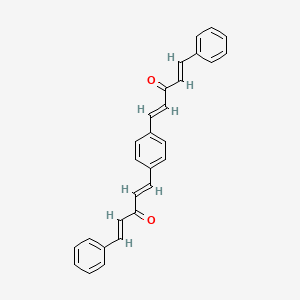![molecular formula C14H10S2 B11944510 Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- CAS No. 85475-95-2](/img/structure/B11944510.png)
Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(phenylthio)ethynyl]thio}benzene is an organic compound characterized by the presence of phenylthio and ethynylthio groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(phenylthio)ethynyl]thio}benzene typically involves the reaction of phenylacetylene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of {[(phenylthio)ethynyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(phenylthio)ethynyl]thio}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of {[(phenylthio)ethynyl]thio}benzene can lead to the formation of thiols and thioethers. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or ethynylthio groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
{[(phenylthio)ethynyl]thio}benzene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology
In biological research, {[(phenylthio)ethynyl]thio}benzene derivatives are investigated for their potential as enzyme inhibitors and probes for studying protein-ligand interactions.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, {[(phenylthio)ethynyl]thio}benzene is used in the production of advanced materials such as conductive polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced electrical and mechanical properties.
Mecanismo De Acción
The mechanism of action of {[(phenylthio)ethynyl]thio}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetylene: A simpler analog with only an ethynyl group attached to the benzene ring.
Thiophenol: Contains a phenylthio group but lacks the ethynyl functionality.
Diphenylacetylene: Features two phenyl groups attached to an ethynyl linkage.
Uniqueness
{[(phenylthio)ethynyl]thio}benzene is unique due to the presence of both phenylthio and ethynylthio groups, which confer distinct reactivity and properties. This dual functionality allows for diverse chemical transformations and applications that are not possible with simpler analogs.
Propiedades
Número CAS |
85475-95-2 |
|---|---|
Fórmula molecular |
C14H10S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
2-phenylsulfanylethynylsulfanylbenzene |
InChI |
InChI=1S/C14H10S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H |
Clave InChI |
VRAMRYCNKMPTLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC#CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)




![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)




